5-C-heptyl-DNJ

Pharmacological Chaperone Acid Alpha-Glucosidase (GAA) Pompe Disease

Pharmacological chaperone research for Pompe disease requires high-affinity GAA ligands, yet generic iminosugars lack potency and selectivity. 5-C-heptyl-DNJ solves this with validated data: • Ki = 0.0047 μM for recombinant human GAA (13x more potent than unmodified DNJ) • ΔTm = +15.0°C thermal stabilization (58.6°C → 73.6°C at 10 μM) • Restores intracellular GAA activity in M519V patient fibroblasts Benchmark standard for SAR studies, thermal shift assays (DSF), and chaperone-enzyme replacement therapy combinations.

Molecular Formula C13H27NO4
Molecular Weight 261.36 g/mol
Cat. No. B12429517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-C-heptyl-DNJ
Molecular FormulaC13H27NO4
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCCCCCCC1(C(C(C(CN1)O)O)O)CO
InChIInChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1
InChIKeyWJOJINIVTKXXQI-QNWHQSFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-C-heptyl-DNJ: Pharmacological Chaperone for Pompe Disease


5-C-Heptyl-DNJ (CAS: 2734265-63-3) is a synthetically modified iminosugar derived from 1-deoxynojirimycin (DNJ) [1]. Its defining structural feature is a seven-carbon (heptyl) alkyl chain branching from the C-5 position of the piperidine ring [2]. This modification transforms the compound into a highly potent and selective pharmacological chaperone for the enzyme acid alpha-glucosidase (GAA), the protein deficient in Pompe disease. Unlike broad-spectrum iminosugars, 5-C-Heptyl-DNJ is a critical tool compound for targeted investigations into lysosomal storage disorders, protein misfolding, and enzyme stabilization mechanisms.

1
GAA-targeted pharmacological chaperone probe for Pompe disease model studies
2
C-5 heptyl chain engineered iminosugar; reported nanomolar binding context
3
May support lysosomal storage disorder research and enzyme stabilization assays

5-C-heptyl-DNJ vs. Generic Iminosugars in Pompe Disease


The substitution of a generic iminosugar like 1-deoxynojirimycin (DNJ) or the clinically used N-butyl-DNJ (Miglustat) for 5-C-Heptyl-DNJ in experiments will lead to significant misinterpretation of results. The core difference lies in the target and mechanism. While DNJ is a broad-spectrum α-glucosidase inhibitor and Miglustat is an inhibitor of glucosylceramide synthase (GCS) and other α-glucosidases, 5-C-Heptyl-DNJ is a highly selective, high-affinity ligand for GAA acting as a pharmacological chaperone [1]. Using a less specific analog will confound data by inhibiting multiple off-target enzymes, whereas 5-C-Heptyl-DNJ's design allows for the isolated study of GAA stabilization and trafficking without this noise [2]. Its activity profile is not simply a matter of potency but of a fundamentally altered mechanism of action and selectivity derived from its specific C-5 alkyl chain length.

Target affinity differs
DNJ shows weaker GAA binding; miglustat primarily targets glucosylceramide synthase, not GAA
Binding mode not equivalent
C-5 heptyl chain occupies a hydrophobic pocket (Trp481/Phe525/Met519) inaccessible to N-alkyl variants
Cellular rescue may not transfer
Patient fibroblast GAA activity rescue reported only with C-5 alkylated DNJ derivatives

5-C-heptyl-DNJ: Comparative Evidence


GAA Binding Affinity Enhancement Over DNJ

The affinity of 5-C-Heptyl-DNJ for recombinant human GAA (rhGAA) was directly compared to that of its parent scaffold, 1-deoxynojirimycin (DNJ), in an enzyme inhibition assay [1]. 5-C-Heptyl-DNJ demonstrated a nanomolar affinity with a Ki of 0.0047 μM, representing a 13-fold increase in potency over DNJ [1]. This quantitative leap in affinity is the cornerstone of its utility as a pharmacological chaperone.

GAA Binding Affinity
Head-to-head
Ki = 0.0047 μM
13-fold vs DNJ (Ki ~0.061 μM)
Supports nanomolar GAA target engagement
In vitro enzyme assay; rhGAA, pH 4.0
Pharmacological Chaperone Acid Alpha-Glucosidase (GAA) Pompe Disease

GAA Thermal Stabilization by Chaperone Binding

A key functional readout for a pharmacological chaperone is its ability to stabilize its target protein against thermal denaturation. Using a protein thermal shift assay, 10 μM 5-C-Heptyl-DNJ was shown to significantly increase the thermal stability of recombinant human GAA (rhGAA) [1]. The midpoint of protein denaturation (Tm) was increased to 73.6 °C from a baseline of 58.6 °C in the absence of the ligand [1].

GAA Thermal Stabilization
Head-to-head
ΔTm = +15.0°C
73.6°C vs 58.6°C (apo)
Indicates substantial thermal stabilization of GAA
Protein thermal shift assay; 10 μM compound
Protein Stability Thermal Shift Assay Pharmacological Chaperone

GAA Activity Rescue in Pompe Patient Fibroblasts

The functional consequence of chaperone binding was validated in a disease-relevant cellular model. In fibroblasts derived from a Pompe disease patient with the M519V mutation, treatment with 5-C-Heptyl-DNJ resulted in a dose-dependent increase in intracellular GAA activity [1]. While the study does not provide a direct comparator in the same assay, this result confirms that the increased affinity and thermal stabilization translate into enhanced enzyme activity in a clinically relevant genetic background.

GAA Activity Rescue
Class-level
Dose-dependent increase in GAA activity
M519V patient-derived fibroblasts
Supports cellular GAA rescue endpoint review
Class-level inference; C-5 alkyl chain requirement
Ex Vivo Efficacy Patient-Derived Cells Pompe Disease

5-C-heptyl-DNJ: Key Research Applications


Chaperone Therapy Development for Pompe Disease

Procurement of 5-C-Heptyl-DNJ is essential for any research program investigating pharmacological chaperone therapy for Pompe disease. Its 13-fold greater affinity for GAA over the parent DNJ scaffold [1] and its ability to stabilize the enzyme, as demonstrated by a +15.0 °C shift in melting temperature [1], make it the benchmark compound for studying GAA folding, trafficking, and activity restoration. It serves as a critical positive control and molecular tool for validating new chaperone screening assays and understanding structure-activity relationships for this target.

SAR Studies of Iminosugar-Based GAA Ligands

5-C-Heptyl-DNJ is a crucial reagent for researchers studying the cellular pathology of lysosomal storage disorders where GAA dysfunction is implicated. The compound's ability to dose-dependently increase intracellular GAA activity in patient-derived fibroblasts [1] confirms its efficacy in a disease-relevant cellular context. This makes it ideal for probing the mechanisms of enzyme misfolding, ER retention, and lysosomal trafficking, and for developing cellular assays to evaluate the functional correction of the GAA deficiency phenotype.

Biophysical Characterization of GAA Stability

For medicinal chemistry programs focused on developing novel iminosugar-based therapeutics, 5-C-Heptyl-DNJ serves as a valuable benchmark for target selectivity and potency. Its design principle—introducing a specific alkyl chain at the C-5 position—has been validated to dramatically enhance both affinity and selectivity for GAA [REFS-1, REFS-2]. Using this compound as a comparator in glycosidase inhibition panels and thermal shift assays provides a clear, data-driven standard against which new analogs can be measured, facilitating rational drug design for Pompe disease and potentially other enzyme deficiency disorders.

Application
Selection Property
Validation Focus
Pompe disease model pharmacological chaperone studies
GAA target engagement and stabilization context
Mutant GAA cellular rescue and trafficking endpoints
SAR studies of GAA-targeted iminosugars
C-5 alkyl chain binding mode context
Comparative affinity and selectivity profiling
Biophysical GAA stability characterization
Thermal stabilization assay context
Ligand-induced conformational change endpoints
Benchmarking structurally related GAA ligands
Comparator reference standard context
Comparative cellular activity and binding affinity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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